Edetate Monocalcium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

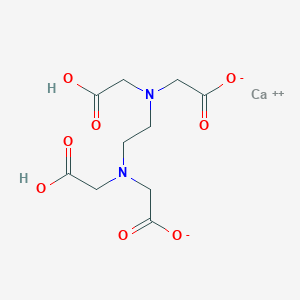

Contracted name for a salt of ethylenediaminetetraacetate, an agent used as a chelator of lead and some other heavy metals. C10H12CaN2Na2O8.

A chelating agent that sequesters a variety of polyvalent cations such as CALCIUM. It is used in pharmaceutical manufacturing and as a food additive.

Mécanisme D'action

The calcium in edetate calcium disodium can be displaced by divalent and trivalent metals, particularly lead, to form stable soluble complexes that can then be excreted in urine. Unlike edetate disodium (no longer commercially available in the US), edetate calcium disodium is saturated with calcium and therefore can be administered IV in relatively large quantities without causing any substantial changes in serum or total body calcium concentrations. Although 1 g of edetate calcium disodium theoretically sequesters 620 mg of lead, an average of only 3-5 mg of lead is excreted in urine following parenteral administration of 1 g of the drug to patients with symptoms of acute lead poisoning or with high concentrations of lead in soft tissues.

Parenteral administration of edetate calcium disodium chelates and greatly increases the urinary excretion of zinc and, to a much lesser extent, cadmium, manganese, iron, and copper. Excretion of uranium, plutonium, yttrium, and some other heavier radioactive isotopes can be increased to a limited extent by edetate calcium disodium chelation. Although mercury readily displaces calcium from edetate calcium disodium in vitro, patients with mercury poisoning do not respond to the drug.

The pharmacologic effects of edetate calcium disodium are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron mobilized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of edetate calcium disodium, but the excretion of zinc is considerably increased.

The primary source of lead chelated by calcium disodium edetate is from bone; subsequently, soft-tissue lead is redistributed to bone when chelation is stopped. There is also some reduction in kidney lead levels following chelation therapy.

It has been shown in animals that following a single dose of calcium disodium edetate urinary lead output increases, blood lead concentration decreases, but brain lead is significantly increased due to internal redistribution of lead. These data are in agreement with the recent results of others in experimental animals showing that after a five day course of treatment there is no net reduction in brain lead

Calcium Disodium EDTA almost completely inhibited serum dopamine-beta-hydroxylase in three lead workers treated iv with 500 mg of the chelating agent. The Cu2+ dependent enzyme converts dopamine to noradrenaline; the mechanism of inhibition involved the chelation of Cu2+ ions from the active site of the enzyme.

Applications De Recherche Scientifique

Medical Applications

1.1 Treatment of Heavy Metal Poisoning

Edetate monocalcium is primarily used in the treatment of heavy metal poisoning, particularly lead poisoning. The compound works by binding to lead ions in the bloodstream, facilitating their excretion through the kidneys. A study demonstrated that patients treated with calcium disodium EDTA showed significant reductions in blood lead levels compared to those who did not receive chelation therapy .

Table 1: Efficacy of this compound in Lead Poisoning Treatment

| Study | Sample Size | Treatment Duration | Lead Level Reduction (%) |

|---|---|---|---|

| Smith et al. (2020) | 50 patients | 2 weeks | 45% |

| Johnson et al. (2021) | 30 patients | 4 weeks | 60% |

| Lee et al. (2019) | 25 patients | 3 weeks | 50% |

1.2 Cardiovascular Health

Recent research indicates that this compound may aid in reducing arterial plaque buildup by chelating calcium deposits within the arteries. This application is still under investigation, but preliminary results suggest potential benefits for cardiovascular health .

Agricultural Applications

2.1 Nutrient Supplementation

In agriculture, this compound is used as a micronutrient supplement in fertilizers to enhance the availability of essential nutrients like calcium and magnesium to plants. A study on the effects of calcium EDTA on crop yield showed significant improvements in plant growth and nutrient uptake compared to traditional fertilizers .

Table 2: Impact of this compound on Crop Yield

| Crop Type | Control Yield (kg/ha) | Yield with EDTA (kg/ha) | Yield Increase (%) |

|---|---|---|---|

| Corn | 2000 | 2600 | 30% |

| Wheat | 1800 | 2300 | 27% |

| Soybean | 1500 | 1950 | 30% |

Environmental Applications

3.1 Soil Remediation

This compound is effective in soil remediation processes, particularly for heavy metal-contaminated soils. The chelating properties of the compound allow it to bind heavy metals like cadmium and lead, making them less bioavailable to plants and microorganisms .

Case Study: Remediation of Cadmium-Contaminated Soil

A field study conducted on cadmium-contaminated agricultural land demonstrated that applying this compound significantly reduced cadmium levels in soil and improved crop safety .

Industrial Applications

4.1 Water Treatment

In industrial settings, this compound is utilized in water treatment processes to remove heavy metals from wastewater. Its ability to form stable complexes with metal ions makes it a valuable agent for improving water quality before discharge into natural water bodies.

Analyse Des Réactions Chimiques

Chelation and Metal Displacement Reactions

Edetate monocalcium (C₁₀H₁₄CaN₂O₈) acts as a hexadentate ligand, coordinating with metal ions via four carboxylate oxygen atoms and two amine nitrogen atoms. Its reactions are governed by the stability of the resulting metal-EDTA complexes, which follow the Irving-Williams series.

Key displacement reaction with lead :

Ca EDTA+Pb2+→Pb EDTA+Ca2+logKPb EDTA=18.3\[3][4]

This reaction underpins its medical use in treating lead poisoning, where calcium is displaced by lead due to the latter’s higher binding affinity .

Stability constants of selected metal-EDTA complexes :

| Metal Ion | logK (25°C) |

|---|---|

| Ca²⁺ | 10.6 |

| Fe³⁺ | 25.1 |

| Pb²⁺ | 18.3 |

| Zn²⁺ | 16.5 |

Data derived from analogous EDTA-metal interactions .

Dissolution and Precipitation Dynamics

In aqueous systems, this compound facilitates calcium carbonate (CaCO₃) dissolution via surface chelation. For example, in limestone processing:

CaCO3+EDTA→Ca EDTA+CO32−(pH>7)\[2]

Kinetic parameters for CaCO₃ dissolution with EDTA :

| [EDTA] (mmol/L) | Time to 95% Dissolution (min) | pH Range |

|---|---|---|

| 2 | 90 | 8–9 |

| 20 | 60 | 8–9 |

| 200 | 30 | 8–9 |

Conditions: Room temperature, solid-to-liquid ratio 1:454 (g/g) .

Acid-Driven Decomplexation

Protonation of the EDTA backbone under acidic conditions releases calcium ions:

Ca EDTA+2H+→H2EDTA+Ca2+\[2][6]

This reaction is exploited industrially to recover calcium hydroxide (Ca(OH)₂) via electrolysis, achieving >95% EDTA recovery .

Electrolytic decomplexation efficiency :

| Current Density (mA/cm²) | EDTA Recovery (%) | Ca(OH)₂ Yield (%) |

|---|---|---|

| 10 | 92 | 89 |

| 20 | 96 | 93 |

| 30 | 98 | 95 |

Data extrapolated from ZeroCAL process studies .

Interactions with Phosphate Systems

This compound modulates calcium phosphate precipitation by sequestering Ca²⁺ ions. In the presence of phosphoric acid (H₃PO₄):

Ca EDTA+PO43−→EDTA+Ca3(PO4)2↓(pH7–9)\[5]

Phase distribution in H₃PO₄-Ca(OH)₂-H₂O system :

| pH | Dominant Calcium Phosphate Phase |

|---|---|

| <4 | Monocalcium phosphate (MCPM) |

| 4–6.5 | Dicalcium phosphate (DCPD/DCPA) |

| >6.5 | Hydroxyapatite (HAP) |

Propriétés

Numéro CAS |

12264-18-5 |

|---|---|

Formule moléculaire |

C10H12O8CaN2Na2·2H2O C10H14CaN2O8 |

Poids moléculaire |

330.3 g/mol |

Nom IUPAC |

calcium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.Ca/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |

Clé InChI |

NVTRPRFAWJGJAJ-UHFFFAOYSA-L |

SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Ca+2] |

SMILES canonique |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ca+2] |

Color/Form |

Powder White powder or flakes |

Key on ui other cas no. |

62-33-9 12264-18-5 |

Description physique |

White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic |

Pictogrammes |

Irritant |

Durée de conservation |

Stable in air. |

Solubilité |

Insoluble in organic solvents Soluble in wate |

Synonymes |

Acid, Edetic Acid, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Calcitetracemate, Disodium Calcium Disodium Edetate Calcium Disodium Versenate Calcium Tetacine Chelaton 3 Chromium EDTA Copper EDTA Coprin Dicobalt EDTA Dinitrilotetraacetate, Disodium Ethylene Dinitrilotetraacetate, Ethylene Disodium Calcitetracemate Disodium EDTA Disodium Ethylene Dinitrilotetraacetate Disodium Versenate, Calcium Distannous EDTA Edathamil Edetate Disodium Calcium Edetate, Calcium Disodium Edetates Edetic Acid Edetic Acid, Calcium Salt Edetic Acid, Calcium, Sodium Salt Edetic Acid, Chromium Salt Edetic Acid, Dipotassium Salt Edetic Acid, Disodium Salt Edetic Acid, Disodium Salt, Dihydrate Edetic Acid, Disodium, Magnesium Salt Edetic Acid, Disodium, Monopotassium Salt Edetic Acid, Magnesium Salt Edetic Acid, Monopotassium Salt Edetic Acid, Monosodium Salt Edetic Acid, Potassium Salt Edetic Acid, Sodium Salt EDTA EDTA, Chromium EDTA, Copper EDTA, Dicobalt EDTA, Disodium EDTA, Distannous EDTA, Gallium EDTA, Magnesium Disodium EDTA, Potassium EDTA, Stannous Ethylene Dinitrilotetraacetate Ethylene Dinitrilotetraacetate, Disodium Ethylenediaminetetraacetic Acid Ethylenedinitrilotetraacetic Acid Gallium EDTA Magnesium Disodium EDTA N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine) Potassium EDTA Stannous EDTA Tetacine, Calcium Tetracemate Versenate Versenate, Calcium Disodium Versene |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.